molecular formula C10H11F3N2O4 B12219364 Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B12219364
M. Wt: 280.20 g/mol
InChI Key: SHQQPHTVTKDVTF-UHFFFAOYSA-N
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Description

Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is a chemical compound characterized by the presence of a pyrazole ring substituted with a trifluoropropyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 3,3,3-trifluoropropylhydrazine with dimethyl acetylenedicarboxylate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Pyrazole amides.

Scientific Research Applications

Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

    Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4,5-dicarboxylate: Similar structure but different substitution pattern on the pyrazole ring.

    Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,4-dicarboxylate: Another isomer with different ester group positions.

Uniqueness: Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoropropyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

Dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative notable for its unique trifluoropropyl substitution and dicarboxylate groups. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}F3_3N2_2O4_4
  • Molar Mass : 288.19 g/mol
  • CAS Number : Not specified in the sources.

The trifluoropropyl group enhances the compound's lipophilicity and may influence its interaction with biological targets, potentially leading to enhanced pharmacological effects.

Pharmacological Effects

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Pyrazole compounds have been shown to possess significant anti-inflammatory properties. For instance, studies on related pyrazole derivatives have demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin .
  • Analgesic : In addition to anti-inflammatory effects, some pyrazole derivatives also exhibit analgesic properties. Compounds similar to this compound have been tested for pain relief in various models .
  • Antimicrobial and Antitubercular Activities : Certain pyrazole derivatives have shown promising results against bacterial strains and Mycobacterium tuberculosis (MTB). For example, a study reported that specific pyrazole compounds inhibited MTB at low concentrations .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymes : Some derivatives act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine, thus providing therapeutic benefits in mood disorders .
  • Interaction with COX Enzymes : The compound may also interact with cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Selective COX-2 inhibitors derived from pyrazoles have been noted for their reduced gastrointestinal side effects compared to non-selective COX inhibitors .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound or closely related compounds:

  • Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models. Compounds exhibited IC50_{50} values comparable to standard treatments like diclofenac sodium .
  • Antimicrobial Efficacy : Research on antibacterial activity against various strains showed that certain pyrazole derivatives inhibited growth effectively at concentrations as low as 6.25 µg/mL against MTB .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of selected pyrazole derivatives:

Compound NameCAS NumberSimilarity IndexNotable Activity
This compoundNot specified-Anti-inflammatory
Diethyl 1H-pyrazole-3,5-dicarboxylate37687-24-40.97Analgesic
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate33146-99-50.90Antimicrobial
Methyl 5-methyl-1H-pyrazole-3-carboxylate25016-17-50.85Antitubercular

Properties

Molecular Formula

C10H11F3N2O4

Molecular Weight

280.20 g/mol

IUPAC Name

dimethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C10H11F3N2O4/c1-18-8(16)6-5-7(9(17)19-2)15(14-6)4-3-10(11,12)13/h5H,3-4H2,1-2H3

InChI Key

SHQQPHTVTKDVTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)OC

Origin of Product

United States

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